1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one
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Overview
Description
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl and a phenyl group through a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-methyl-2-phenylpropan-1-one: Contains a fluorine atom in place of bromine.
1-(4-Methylphenyl)-2-methyl-2-phenylpropan-1-one: Features a methyl group instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may influence its interaction with biological targets.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methyl-2-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVLXFQYLYFFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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